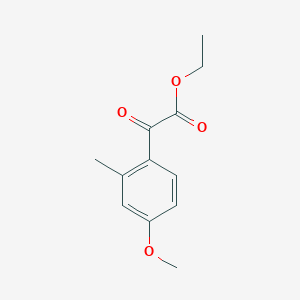

Ethyl 4-methoxy-2-methylbenzoylformate

Description

Overview of α-Keto Esters in Organic Chemistry and Synthesis

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique structural arrangement imparts a high degree of chemical reactivity and versatility, making them valuable intermediates in a wide array of synthetic transformations. Their utility spans the synthesis of biologically active molecules, including α-hydroxy acids and α-amino acids, which are fundamental building blocks of life. google.com The presence of two adjacent carbonyl groups makes the α-keto ester functionality susceptible to a variety of nucleophilic attacks and condensation reactions.

The synthesis of α-keto esters can be achieved through several established methodologies. Traditional routes often involve the oxidation of corresponding α-hydroxy esters or the esterification of α-keto acids. organic-chemistry.org More contemporary methods focus on efficiency and sustainability, such as the direct C-H acylation of arenes with reagents like ethyl chlorooxoacetate, although this can be challenged by decarbonylative side reactions. google.com Another approach involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, utilizing molecular oxygen as a green oxidant. patsnap.com The versatility of α-keto esters as synthetic precursors is a cornerstone of modern organic synthesis.

Structural Features and Chemical Significance of Benzoylformate Derivatives

Benzoylformate derivatives are a subset of α-keto esters where the keto group is attached to a benzene (B151609) ring. The aromatic ring introduces further possibilities for chemical modification and influences the reactivity of the α-keto ester core. Methyl benzoylformate, a simple representative of this class, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemicalbook.com Its chemical reactivity allows for the introduction of various functional groups, highlighting its significance in organic synthesis. chemicalbook.com

One of the notable applications of benzoylformate derivatives is in the field of photochemistry, where they can act as photoinitiators in polymerization processes. chemicalbook.com Upon exposure to ultraviolet light, they can initiate the rapid curing of coatings and inks. chemicalbook.com Furthermore, their role as intermediates in the production of herbicides underscores their industrial relevance. chemicalbook.com The general reactivity of benzoylformate esters includes ester hydrolysis to form the corresponding benzoylformic acid. chemicalbook.com

Rationale for Investigating Ethyl 4-methoxy-2-methylbenzoylformate

The specific substitution pattern of this compound, featuring a methoxy (B1213986) group at the para-position and a methyl group at the ortho-position of the benzene ring, suggests a deliberate design to modulate the compound's electronic and steric properties. The rationale for investigating this particular molecule can be inferred from the known effects of these substituents on the reactivity and potential applications of aromatic compounds.

The methoxy group (-OCH3) is a strong electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the adjacent carbonyl groups. This electronic effect can be crucial in directing further chemical transformations or in tuning the compound's interaction with biological targets. The prevalence of the methoxy substituent in natural products and approved drugs highlights its importance in medicinal chemistry for optimizing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov The methyl group (-CH3), on the other hand, is a weak electron-donating group through induction and also introduces steric bulk. The ortho-positioning of the methyl group can influence the conformation of the molecule and potentially shield the adjacent carbonyl group from certain chemical reactions, thereby imparting selectivity.

The combination of these substituents on the benzoylformate scaffold could be aimed at several objectives:

Fine-tuning reactivity: The interplay of the electron-donating methoxy group and the steric hindrance of the methyl group could modulate the reactivity of the α-keto ester moiety in a predictable manner, allowing for selective transformations in complex synthetic sequences.

Developing novel materials: As benzoylformate derivatives have applications as photoinitiators, the substituents could be intended to alter the photochemical properties of the molecule, such as its absorption wavelength or initiation efficiency.

While specific research findings on this compound are not widely available in the public domain, its structural features place it in a chemically rich space with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Further investigation into its synthesis, reactivity, and properties would be a valuable contribution to the field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFGHBVLYGHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 4 Methoxy 2 Methylbenzoylformate

Established Synthetic Routes for Analogous α-Keto Esters

Traditional methods for synthesizing α-keto esters have been well-documented and provide reliable pathways to this class of compounds. mdpi.com These routes, including esterification, oxidation, and acylation, are foundational in organic synthesis.

Esterification of the corresponding α-keto acid, 4-methoxy-2-methylbenzoylformic acid, represents a direct and fundamental approach to obtaining Ethyl 4-methoxy-2-methylbenzoylformate. This transformation is typically achieved by reacting the α-keto acid with ethanol (B145695) in the presence of an acid catalyst. The direct synthesis of α-keto esters from α-keto acids can also be achieved through various other methods known in the art. google.com

A general representation of this acid-catalyzed esterification is shown below:

Reaction: 4-methoxy-2-methylbenzoylformic acid + Ethanol ⇌ this compound + Water

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is commonly employed to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Conditions: The reaction is typically conducted under reflux to drive the equilibrium towards the product by removing water, often using a Dean-Stark apparatus.

| Reactant | Reagent | Catalyst | Conditions | Product |

| 4-methoxy-2-methylbenzoylformic acid | Ethanol | H₂SO₄ (catalytic) | Reflux | This compound |

The oxidation of suitable precursor molecules, such as α-hydroxy esters or substituted acetophenones, is a widely used and effective strategy for the synthesis of α-keto esters. mdpi.comorganic-chemistry.org

One common approach involves the oxidation of ethyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions. acs.org A chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using 2-azaadamantane (B3153908) N-oxyl (AZADO) as a nitroxyl (B88944) radical catalyst with molecular oxygen as a co-oxidant. organic-chemistry.orgacs.org

Another viable route is the oxidation of 1-(4-methoxy-2-methylphenyl)ethanone (B1599953) (4-methoxy-2-methylacetophenone). This method can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, to yield the corresponding α-keto acid, which can then be esterified as described previously. mdpi.com Additionally, an iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates can directly yield α-ketoesters. organic-chemistry.org

| Precursor | Oxidizing System | Product |

| Ethyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate | AZADO/O₂ | This compound |

| 4-methoxy-2-methylacetophenone | 1. KMnO₄, NaOH 2. Ethanol, H⁺ | This compound |

| 4-methoxy-2-methylacetophenone | I₂/Potassium Xanthate/Ethanol | This compound |

Acylation reactions, particularly Friedel-Crafts acylation, offer a direct method for constructing the aryl α-keto ester framework. mdpi.comacs.org This approach involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the Friedel-Crafts acylation of 3-methylanisole (B1663972) with ethyl oxalyl chloride is a plausible pathway. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, facilitating the electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. mdpi.com

Aromatic Substrate: 3-methylanisole

Acylating Agent: Ethyl oxalyl chloride

Catalyst: Aluminum chloride (AlCl₃)

The reaction is generally carried out in an inert solvent at low temperatures to control the reactivity and minimize side reactions.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

| 3-Methylanisole | Ethyl oxalyl chloride | AlCl₃ | Dichloromethane | This compound |

Development of Novel Synthetic Pathways for this compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of α-keto esters, including transition metal-catalyzed and organocatalytic approaches.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively explored for the synthesis of α-keto esters. acs.org

One such method is the palladium-catalyzed double carbonylation of aryl halides. In the context of synthesizing this compound, this would involve the reaction of 1-halo-4-methoxy-2-methylbenzene with carbon monoxide and ethanol in the presence of a palladium catalyst. This reaction allows for the direct introduction of the α-keto ester functionality onto the aromatic ring. acs.org

Another innovative approach is the platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate. acs.org While this specific substrate is not the target compound, the principle of direct C-H functionalization represents a cutting-edge strategy that could potentially be adapted for the synthesis of this compound.

| Substrate | Reagents | Catalyst System | Method |

| 1-Iodo-4-methoxy-2-methylbenzene | CO, Ethanol | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Double Carbonylation |

| 4-methoxy-2-methyl-substituted arene | Ethyl chlorooxoacetate | Pt catalyst | C-H Acylation |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and environmentally friendly alternative to metal-based catalysis. nih.gov While specific organocatalytic methods for the direct synthesis of this compound are not extensively reported, general principles of organocatalysis can be applied.

For instance, enamine catalysis has been successfully employed for the α-functionalization of aldehydes and ketones. nih.gov An organocatalytic asymmetric aldol (B89426) reaction of acetone (B3395972) with β,γ-unsaturated α-keto esters has been developed, showcasing the potential of organocatalysis in reactions involving α-keto esters. acs.org Future research may focus on adapting these principles for the asymmetric synthesis of aryl α-keto esters like this compound.

Research in this area continues to evolve, with the aim of developing highly enantioselective and efficient methods for the synthesis of complex chiral molecules.

Photochemical Synthesis Strategies

Photochemical reactions, initiated by the absorption of light, offer unique pathways for the synthesis of complex organic molecules, often under mild conditions. symeres.combellenchem.com A plausible photochemical approach for the synthesis of this compound could involve the photo-oxidation of a suitable precursor, such as ethyl 4-methoxy-2-methylmandelate. This strategy would leverage the generation of highly reactive intermediates upon irradiation.

The proposed reaction would likely proceed via a free-radical mechanism. Upon absorption of photons, a photosensitizer would be excited to a higher energy state. This excited sensitizer (B1316253) could then interact with an oxidizing agent to generate reactive oxygen species or directly abstract a hydrogen atom from the benzylic position of ethyl 4-methoxy-2-methylmandelate. The resulting radical intermediate would be susceptible to further oxidation to yield the desired α-ketoester product, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of chemical reactions are highly dependent on the reaction conditions. numberanalytics.com For the proposed photochemical synthesis, a systematic optimization of parameters such as solvent, temperature, and catalyst would be crucial to maximize the yield of this compound while minimizing the formation of byproducts.

The choice of solvent can significantly influence the outcome of a photochemical reaction by affecting the stability of excited states, intermediates, and transition states. numberanalytics.combris.ac.ukacs.org Solvent polarity, viscosity, and specific solute-solvent interactions are key factors to consider. numberanalytics.comnumberanalytics.com

For the proposed photo-oxidation, a study of various solvents with differing polarities would be necessary. Non-polar solvents might favor certain radical pathways, while polar solvents could stabilize charged intermediates, potentially leading to different product distributions. numberanalytics.com The viscosity of the solvent can also play a role in diffusion-controlled steps of the reaction. numberanalytics.com

Table 1: Hypothetical Solvent Screening for the Photochemical Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Hexane | 1.9 | 35 |

| Dichloromethane | 9.1 | 55 |

| Acetone | 21 | 68 |

| Acetonitrile | 37.5 | 75 |

This data is hypothetical and for illustrative purposes only.

Temperature is a critical parameter in photochemical reactions, influencing reaction kinetics and the stability of reactants and products. numberanalytics.comnumberanalytics.com An increase in temperature generally accelerates reaction rates, but it can also promote undesired side reactions or decomposition of the product. numberanalytics.com Therefore, finding an optimal temperature is essential for achieving high yield and selectivity. For many photochemical processes, reactions are conducted at or below room temperature to enhance selectivity. interchim.com

Pressure typically has a less pronounced effect on liquid-phase photochemical reactions unless gaseous reactants or products are involved. For the proposed synthesis, the reaction would likely be conducted at atmospheric pressure.

Table 2: Hypothetical Effect of Temperature on the Synthesis of this compound

| Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|

| 0 | 58 | 95 |

| 10 | 67 | 92 |

| 25 (Room Temp.) | 75 | 88 |

| 40 | 78 | 80 |

This data is hypothetical and for illustrative purposes only.

In many photochemical reactions, a photosensitizer is employed to absorb light and initiate the chemical transformation. The choice of photosensitizer is critical, as its photophysical properties will determine the efficiency of the reaction. Common classes of photosensitizers include aromatic ketones (e.g., benzophenone), dyes (e.g., rose bengal), and transition metal complexes (e.g., ruthenium or iridium polypyridyl complexes).

A screening of various photosensitizers would be necessary to identify the most effective one for the desired transformation. The ideal catalyst would exhibit strong absorption at the wavelength of the light source, a high quantum yield for the formation of the desired reactive species, and good stability under the reaction conditions.

Table 3: Hypothetical Catalyst Screening for the Photochemical Synthesis of this compound

| Catalyst/Photosensitizer | Catalyst Type | Yield (%) |

|---|---|---|

| Benzophenone | Organic Ketone | 65 |

| Rose Bengal | Organic Dye | 72 |

| [Ru(bpy)₃]Cl₂ | Ruthenium Complex | 85 |

| [Ir(ppy)₃] | Iridium Complex | 92 |

This data is hypothetical and for illustrative purposes only.

Scale-Up Considerations and Green Chemistry Principles in Synthesis

Transitioning a photochemical reaction from a laboratory scale to an industrial process presents unique challenges. annualreviews.orgnih.gov One of the primary hurdles is the attenuation of light as it passes through the reaction medium, as described by the Beer-Lambert law. researchgate.net This can lead to inefficient and non-uniform reactions in large batch reactors. Modern approaches to scaling up photochemical reactions often involve the use of continuous-flow reactors, which feature narrow channels to ensure uniform light penetration. researchgate.net

The application of green chemistry principles is also a crucial aspect of modern synthetic chemistry. numberanalytics.comresearchgate.net For the synthesis of this compound, this would involve:

Energy Efficiency: Utilizing energy-efficient light sources such as LEDs. symeres.com

Atom Economy: Designing the synthesis to maximize the incorporation of starting materials into the final product, thereby minimizing waste. numberanalytics.com

Use of Safer Solvents: Selecting solvents with a lower environmental impact and toxicity. orgsyn.org

Catalysis: Employing catalytic amounts of photosensitizers rather than stoichiometric reagents.

By integrating these principles, the synthesis can be made more sustainable and environmentally friendly. rsc.org

Mechanistic Investigations of Reactions Involving Ethyl 4 Methoxy 2 Methylbenzoylformate

Elucidation of Reaction Pathways and Intermediates

The reactivity of Ethyl 4-methoxy-2-methylbenzoylformate is primarily dictated by the presence of two key functional groups: the α-keto ester moiety and the substituted aromatic ring. These features allow for a variety of mechanistically distinct transformations.

The α-keto carbonyl group is highly electrophilic and serves as the primary site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbon atom of the ketone carbonyl, leading to a tetrahedral intermediate.

Reaction Pathway: The reaction commences with the approach of a nucleophile to the electrophilic carbon of the α-keto group. This results in the formation of a transient tetrahedral intermediate where the carbonyl oxygen acquires a negative charge. Subsequent protonation of this alkoxide intermediate, typically by a protic solvent or during aqueous workup, yields the final alcohol product.

Intermediates: The key intermediate in this process is the tetrahedral alkoxide. The stability and subsequent reactivity of this intermediate are influenced by the nature of the nucleophile and the surrounding reaction conditions. For instance, with Grignard reagents or organolithium compounds, the intermediate is a magnesium or lithium alkoxide, respectively.

While specific data for this compound is not available, studies on similar α-keto esters with various nucleophiles provide insight into the expected reactivity. The electronic nature of the substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon; however, for the 4-methoxy and 2-methyl substituted ring, this effect is likely to be moderate.

Table 1: Postulated Products of Nucleophilic Addition to this compound (Note: This table is illustrative and based on general reactivity patterns of α-keto esters.)

| Nucleophile | Postulated Intermediate | Potential Final Product |

|---|---|---|

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Tertiary α-hydroxy ester |

| Sodium Borohydride (NaBH4) | Borate ester intermediate | α-hydroxy ester |

| Cyanide (CN-) | Cyanohydrin alkoxide | Cyanohydrin ester |

Aromatic α-keto esters are known to undergo photochemical reactions, with the Norrish Type I cleavage being a prominent pathway. Upon absorption of UV light, the molecule is promoted to an excited state, which can then undergo homolytic cleavage of the bond between the two carbonyl groups.

Reaction Pathway: The process is initiated by the photoexcitation of the α-keto ester. This leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo α-cleavage (Norrish Type I) to generate a benzoyl radical and an ethoxycarbonyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent.

Intermediates: The primary intermediates are the 4-methoxy-2-methylbenzoyl radical and the ethoxycarbonyl radical. The benzoyl radical can further lose carbon monoxide to form a 4-methoxy-2-methylphenyl radical.

Studies on the photochemistry of benzoylformate esters have confirmed the efficiency of this cleavage process. The quantum yield of the Norrish Type I reaction can be influenced by the solvent and the presence of quenchers.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) and methyl groups. The directing effects of these substituents will govern the regioselectivity of the substitution.

Reaction Pathway: The mechanism follows the general pathway for EAS:

Generation of a strong electrophile (e.g., NO₂⁺, Br⁺, SO₃).

Attack of the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring and yield the substituted product.

Regioselectivity: The methoxy group at the 4-position is a strong activating group and an ortho-, para-director. The methyl group at the 2-position is also an activating group and an ortho-, para-director. The combined directing effects would strongly favor substitution at the positions ortho and para to the activating groups. Given the existing substitution pattern, the most likely positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent methyl and benzoylformate groups might influence the relative rates of substitution at these positions.

Kinetic Studies and Determination of Rate Laws

Detailed kinetic studies on reactions involving this compound are not readily found in the literature. However, general principles of chemical kinetics can be applied to understand how the rates of its reactions would be studied and what the rate laws might look like.

To determine the kinetics of a reaction involving this compound, one would need to monitor the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Methodology: A typical kinetic experiment would involve setting up a reaction under controlled conditions (temperature, concentration of reactants, solvent) and taking samples at regular intervals for analysis. By plotting the concentration data against time, the initial rate of the reaction can be determined.

Activation Parameters: By conducting the reaction at different temperatures, the rate constants (k) at each temperature can be calculated. An Arrhenius plot (ln(k) vs. 1/T) would then allow for the determination of the activation energy (Ea) and the pre-exponential factor (A). From these, other activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be derived using the Eyring equation.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound (Note: This data is purely illustrative to demonstrate the concept.)

| Temperature (K) | Rate Constant (k) (s-1) | ln(k) | 1/T (K-1) |

|---|---|---|---|

| 298 | 0.0015 | -6.50 | 0.00336 |

| 308 | 0.0031 | -5.78 | 0.00325 |

| 318 | 0.0060 | -5.12 | 0.00314 |

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step.

Primary KIE: If a hydrogen atom is replaced by a deuterium (B1214612) atom at a position where the bond is broken during the rate-determining step, a primary KIE (kH/kD > 1) is typically observed. For example, in an electrophilic aromatic substitution reaction, if the deprotonation of the sigma complex is rate-limiting, a significant primary KIE would be expected.

Secondary KIE: Isotopic substitution at a position not directly involved in bond breaking can also lead to a smaller, secondary KIE. These effects can provide information about changes in hybridization or steric environment at the labeled position during the reaction.

For reactions of this compound, a deuterium KIE study could be employed to probe the mechanism of, for example, an electrophilic aromatic substitution. If the C-H bond cleavage at the site of substitution is part of the rate-determining step, replacing the aromatic protons with deuterium would lead to a measurable decrease in the reaction rate.

Catalytic Reaction Mechanisms

The catalytic transformations of this compound are diverse, encompassing both metal-catalyzed and organocatalytic pathways. These reactions are fundamental in the synthesis of complex molecular architectures and are governed by the principles of catalyst-substrate interaction and the inherent electronic and steric properties of the molecule.

Metal-Catalyzed Transformations (e.g., Hydrogenation, C-C Coupling)

Transition metal catalysts are pivotal in facilitating a range of transformations for benzoylformate esters. rsc.org While direct studies on this compound are not extensively detailed in the available literature, mechanistic insights can be drawn from analogous systems. The reactivity of the carbonyl group and the aromatic ring is central to these transformations.

Hydrogenation: The catalytic hydrogenation of the α-keto ester functionality in this compound to the corresponding α-hydroxy ester is a key transformation. This reaction is typically catalyzed by transition metals such as rhodium, ruthenium, and iridium, often with chiral phosphine (B1218219) ligands to achieve enantioselectivity. The mechanism generally involves the coordination of the catalyst to the keto-carbonyl group, followed by the heterolytic or homolytic cleavage of dihydrogen and subsequent transfer to the carbonyl carbon.

A plausible mechanistic pathway for the asymmetric hydrogenation using a Rh(I) catalyst with a chiral diphosphine ligand (e.g., BINAP) would involve:

Oxidative Addition: The Rh(I) precatalyst undergoes oxidative addition of H₂ to form a dihydrido-Rh(III) species.

Substrate Coordination: The this compound coordinates to the Rh(III) center through its carbonyl oxygen atoms.

Migratory Insertion: A hydride ligand is transferred from the metal to the carbonyl carbon, forming a rhodium-alkoxide intermediate.

Reductive Elimination: The resulting α-hydroxy ester is released from the coordination sphere of the metal, regenerating the active catalyst.

The enantioselectivity of the reaction is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the hydride transfer step.

C-C Coupling Reactions: The aromatic ring of this compound is amenable to cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. These reactions allow for the introduction of new carbon-carbon bonds at the aromatic ring. For instance, if a halogen atom were present on the aromatic ring, a Suzuki coupling with an organoboron reagent would proceed via the following general steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed by reductive elimination, regenerating the Pd(0) catalyst.

The methoxy and methyl substituents on the aromatic ring would influence the reactivity of the aryl halide through their electronic and steric effects.

Organocatalytic Enantioselective Pathways

Organocatalysis offers a metal-free alternative for the enantioselective transformation of this compound. nih.gov Chiral amines, Brønsted acids, and other small organic molecules can catalyze a variety of reactions. rsc.orgbeilstein-journals.org

One of the most prominent organocatalytic reactions for α-keto esters is the enantioselective Michael addition. In this reaction, a nucleophile adds to a Michael acceptor, with the stereochemical outcome controlled by the chiral organocatalyst. For instance, the reaction of this compound (acting as an electrophile) with a nucleophile like a malonate or a nitroalkane could be catalyzed by a bifunctional thiourea (B124793) catalyst.

A proposed transition-state model for a thiourea-catalyzed Michael addition would involve the simultaneous activation of both the electrophile and the nucleophile. mdpi.com The thiourea moiety would activate the carbonyl group of the benzoylformate through hydrogen bonding, increasing its electrophilicity. The basic amine functionality of the catalyst would deprotonate the nucleophile, enhancing its nucleophilicity. This dual activation within a chiral scaffold would lead to a highly organized transition state, resulting in high enantioselectivity. mdpi.com

Below is a table summarizing potential catalytic transformations:

| Reaction Type | Catalyst Type | Potential Product | Key Mechanistic Feature |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complexes | Chiral α-hydroxy ester | Enantioselective hydride transfer |

| Suzuki Coupling | Palladium(0) Complexes | Aryl-substituted benzoylformate | Oxidative addition-transmetalation-reductive elimination cycle |

| Michael Addition | Chiral Bifunctional Thiourea | Adduct of nucleophilic addition to the carbonyl | Dual activation of electrophile and nucleophile |

| Friedel-Crafts Alkylation | Chiral Brønsted Acid | C-C bond formation at the aromatic ring | Activation of the electrophile through hydrogen bonding |

Influence of Molecular Structure on Reactivity and Selectivity

Steric and Electronic Effects of Substituents (Methoxy, Methyl, Ethyl)

The substituents on the benzoylformate core play a crucial role in modulating its reactivity.

Methoxy Group (-OCH₃): Located at the para position, the methoxy group is a strong electron-donating group due to its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, it deactivates the carbonyl group towards nucleophilic attack by donating electron density to it through the π-system.

Methyl Group (-CH₃): Positioned at the ortho position, the methyl group is a weak electron-donating group through its +I effect and hyperconjugation. Its primary influence is steric. The ortho placement of the methyl group hinders the approach of reagents to the adjacent carbonyl group, which can affect reaction rates and selectivity.

Ethyl Group (-OCH₂CH₃): The ethyl group of the ester functionality has a minor electronic influence on the reactivity of the carbonyl group. Its steric bulk is larger than that of a methyl group, which could influence the approach of nucleophiles to the ester carbonyl, although this is generally less reactive than the keto-carbonyl.

The interplay of these electronic and steric effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

| Methoxy (-OCH₃) | para | Strong electron-donating (+M > -I) | Minimal | Activates aromatic ring, deactivates carbonyl |

| Methyl (-CH₃) | ortho | Weak electron-donating (+I) | Significant steric hindrance | Hinders approach to the keto-carbonyl |

| Ethyl (-OCH₂CH₃) | Ester | Weak electron-donating (+I) | Moderate | Minor influence on keto-carbonyl reactivity |

Conformational Influences on Reaction Outcomes

The three-dimensional arrangement of the atoms in this compound, or its conformation, can significantly impact reaction outcomes, particularly in stereoselective reactions. The rotational freedom around the single bonds, specifically the Ar-C(O) and C(O)-C(O) bonds, leads to different conformers.

The preferred conformation will be a balance between steric repulsion and electronic stabilization. The ortho-methyl group will likely force the benzoyl group to be twisted out of the plane of the aromatic ring to minimize steric strain. This dihedral angle will affect the conjugation between the aromatic ring and the carbonyl group, thereby influencing its electronic properties.

In catalytic asymmetric reactions, the specific conformation of the substrate that binds to the catalyst's active site is crucial for determining the stereochemical outcome. A chiral catalyst will preferentially bind to one of the enantiotopic faces of the prochiral carbonyl group, and the conformational flexibility or rigidity of the substrate will influence the stability of the diastereomeric transition states. For instance, in an organocatalyzed reaction, the precise orientation of the methoxy and methyl groups in the catalyst's binding pocket can dictate the facial selectivity of the nucleophilic attack.

Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxy 2 Methylbenzoylformate

Quantum Chemical Calculations for Ground State Geometries and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the foundational step in computational molecular analysis. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular structure, finding the geometry with the minimum energy. Conformational analysis further explores the molecule's flexibility by examining different spatial arrangements (conformers) arising from the rotation around single bonds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. wikimedia.org For Ethyl 4-methoxy-2-methylbenzoylformate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to find the optimized molecular geometry. materialsciencejournal.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the lowest energy structure on the potential energy surface.

The results of such a calculation provide a detailed picture of the molecule's geometry. For instance, the planarity of the benzene (B151609) ring and the spatial orientation of the ethyl ester and methoxy (B1213986) groups can be precisely determined. Conformational analysis can also be performed using DFT by systematically rotating key dihedral angles and calculating the energy of each resulting conformer to identify the most stable arrangement.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C=O (keto) | 1.21 Å |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (ring-keto) | 1.50 Å | |

| Bond Angles | O=C-C (keto) | 121.5° |

| O=C-O (ester) | 124.0° | |

| C-O-C (ester) | 116.5° | |

| C-O-C (methoxy) | 117.8° |

| Dihedral Angle | C(ring)-C(keto)-C=O | ~180.0° |

Note: The data in this table is illustrative of typical results from DFT calculations for similar organic molecules and serves to demonstrate the type of information obtained.

Ab Initio Methods for High-Level Accuracy

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate results for molecular geometries and energies. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the accuracy of DFT results for specific molecular systems. Applying these high-level calculations can refine the structural parameters of this compound, providing a more precise understanding of its electronic structure.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can elucidate the electronic properties of a molecule, which are key to understanding its reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential Mapping provide valuable descriptors of how a molecule is likely to behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua For this compound, the distribution and energies of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex molecular orbitals into a more intuitive Lewis structure representation of localized bonds, lone pairs, and core orbitals. q-chem.comwisc.edu A key feature of NBO analysis is its ability to quantify electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O-methoxy) | π* (C-C ring) | ~25.5 | π-conjugation (resonance) |

| LP (O-ester) | π* (C=O ester) | ~35.0 | n → π* interaction |

| σ (C-H methyl) | π* (C-C ring) | ~5.2 | Hyperconjugation |

Note: The data in this table is illustrative, showing typical stabilizing interactions and their energies as determined by NBO analysis.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the surface of a molecule. libretexts.org The map is color-coded to indicate different regions of electrostatic potential: red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.comresearchgate.net Green or yellow areas denote regions of neutral potential.

For this compound, an MEP map would show significant negative potential (red) around the electronegative oxygen atoms of the carbonyl and methoxy groups, highlighting them as sites for interaction with electrophiles. deeporigin.com Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring. deeporigin.com This visualization is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and electronic properties. For a molecule like this compound, Density Functional Theory (DFT) would be the most probable method employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a predicted NMR spectrum.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.9 | 110 - 135 |

| Methoxy (-OCH₃) | ~3.9 | ~55 |

| Methyl (Aromatic -CH₃) | ~2.4 | ~20 |

| Ethyl (-OCH₂CH₃) | ~4.3 (quartet) | ~62 |

| Ethyl (-OCH₂CH₃) | ~1.3 (triplet) | ~14 |

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic transitions. By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λ_max) in the UV-Vis spectrum. The choice of solvent can be incorporated using models like the Polarizable Continuum Model (PCM).

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound would be calculated using DFT. The resulting frequencies are often scaled by an empirical factor to better match experimental data. These calculations would predict the positions of key vibrational modes, such as the C=O stretches of the ester and ketone groups, C-O stretches, and aromatic C-H vibrations.

Predicted Key IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1730 |

| C=O (Ester) | ~1720 |

| C-O (Ester) | 1250 - 1300 |

| C-O (Methoxy) | 1050 - 1150 |

Transition State Localization and Reaction Pathway Simulations

Understanding the reactivity of this compound would involve locating transition states for potential reactions and simulating the corresponding reaction pathways.

To study a chemical reaction involving this compound, MEP calculations would be performed. This involves identifying the lowest energy pathway connecting reactants and products through a transition state. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) are commonly used to trace this path, providing a detailed picture of the energy landscape of the reaction.

Solvent effects can significantly influence reaction rates and mechanisms. nih.gov To account for this, computational models would incorporate the solvent either implicitly, using continuum models like PCM, or explicitly, by including individual solvent molecules in the simulation box. nih.gov Explicit solvent models are more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can provide insights into:

Conformational Sampling: Identifying the most stable conformations of the molecule and the energy barriers between them. This is crucial as the molecule's shape can influence its reactivity and physical properties.

Intermolecular Interactions: In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This can help in understanding properties like solubility and aggregation.

Chemical Transformations and Derivatization Strategies of Ethyl 4 Methoxy 2 Methylbenzoylformate

Reductions of the α-Keto Group

The α-keto group is a primary site for reduction reactions, which can be tailored to yield either chiral α-hydroxy esters or fully reduced methylene compounds, depending on the chosen reagents and reaction conditions.

Enantioselective Reduction to α-Hydroxy Esters

The asymmetric reduction of the α-keto group in ethyl 4-methoxy-2-methylbenzoylformate is a crucial transformation for accessing optically active α-hydroxy esters. These chiral building blocks are significant in the synthesis of pharmaceuticals and other biologically active molecules. Several catalytic methods are employed to achieve high enantioselectivity.

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are highly effective for the enantioselective hydrogenation of α-keto esters. Catalysts based on ruthenium, rhodium, and iridium, paired with ligands such as BINAP, are commonly used. These reactions typically require high pressures of hydrogen gas and can afford products with excellent enantiomeric excess (ee).

Biocatalytic Reduction: Enzymes, particularly carbonyl reductases or dehydrogenases from microorganisms like Candida and Rhodotorula, offer a green and highly selective alternative. researchgate.netnih.gov These enzymatic reductions are often performed under mild conditions (room temperature and neutral pH) and can produce α-hydroxy esters with very high enantiopurity. For instance, the microbial reduction of the analogous compound ethyl 2-oxo-4-phenylbutanoate has been shown to yield the corresponding (R)-hydroxy ester with up to 95% ee. researchgate.netnih.gov

Chiral Borane Reagents: The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex) to reduce prochiral ketones to chiral alcohols with high enantioselectivity. This method is renowned for its reliability and predictability in synthesizing specific enantiomers of alcohols.

Below is a table summarizing typical outcomes for the enantioselective reduction of α-keto esters, which are representative of the expected results for this compound.

Table 1: Representative Methods for Enantioselective Reduction of α-Keto Esters

| Catalyst/Reagent | Reducing Agent | Typical Solvent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ru-BINAP Complex | H₂ (50 atm) | Methanol | Ethyl (R)- or (S)-2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate | >95% |

| Candida holmii KPY 12402 | Glucose (co-substrate) | Water/Buffer | Ethyl (R)-2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate | ~94% researchgate.net |

Chemoselective Reduction to Methylene Compounds

Complete deoxygenation of the α-keto group to a methylene group (CH₂) presents a significant challenge due to the presence of the sensitive ester functionality. Standard methods for ketone-to-alkane reduction often employ harsh conditions that are incompatible with the ester group.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgallen.inannamalaiuniversity.ac.in The strongly acidic conditions would lead to the rapid hydrolysis of the ethyl ester moiety to a carboxylic acid, making this method unsuitable for the desired chemoselective transformation. uwindsor.ca

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. alfa-chemistry.comwikipedia.org These conditions would readily saponify the ester group. alfa-chemistry.comstackexchange.com While modifications exist, the risk of ester hydrolysis remains high.

A more viable approach for this transformation is a two-step sequence involving the formation of a thioacetal followed by desulfurization.

Thioacetal Formation: The ketone can be selectively converted to a cyclic thioacetal (e.g., a 1,3-dithiolane) by reacting it with ethane-1,2-dithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). The ester group is typically unreactive under these conditions.

Desulfurization: The resulting thioacetal can be reduced to the methylene group using a desulfurization agent like Raney nickel. This two-step process, known as the Mozingo reduction, is performed under much milder conditions than the Clemmensen or Wolff-Kishner reductions and is compatible with the ester functional group.

Reactions at the Ester Moiety

The ethyl ester group of the molecule can undergo several classical transformations, including transesterification, hydrolysis, and amidation, to yield a range of derivatives.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using the desired alcohol as the solvent to drive the equilibrium toward the product. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, HCl), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. youtube.com

Base-Catalyzed Transesterification: In the presence of a base (e.g., sodium methoxide in methanol), the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the ester carbonyl. researchgate.net

Table 2: Transesterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Mthis compound |

| Isopropanol | NaOiPr (cat.) | Isopropyl 4-methoxy-2-methylbenzoylformate |

| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 4-methoxy-2-methylbenzoylformate |

Hydrolysis and Amidation

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions. Acid-catalyzed hydrolysis is an equilibrium process.

Reaction: this compound + NaOH(aq) → Sodium 4-methoxy-2-methylbenzoylformate + Ethanol (B145695)

Amidation: The direct conversion of the ester to an amide can be achieved by heating the ester with an amine. This reaction, often called aminolysis, can be slow and may require high temperatures or the use of a catalyst. The reactivity of the amine plays a significant role, with primary amines being more reactive than secondary amines.

Table 3: Amidation of this compound

| Amine | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | High Temperature, Pressure | 4-Methoxy-2-methylbenzoylformamide |

| Benzylamine | Heat | N-Benzyl-4-methoxy-2-methylbenzoylformamide |

| Diethylamine | Heat | N,N-Diethyl-4-methoxy-2-methylbenzoylformamide |

Carbon-Carbon Bond Forming Reactions

The presence of two distinct carbonyl groups allows for selective carbon-carbon bond formation, primarily at the more electrophilic α-keto position.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are potent nucleophiles that can react with both the ketone and the ester. However, the ketone is generally more reactive than the ester towards nucleophilic attack. With careful control of stoichiometry (one equivalent of Grignard reagent) and temperature, it is possible to achieve selective addition to the keto group to form a tertiary alcohol. The use of excess Grignard reagent would lead to attack at both carbonyls.

Wittig Reaction: The Wittig reaction converts ketones and aldehydes into alkenes using a phosphorus ylide (Wittig reagent). libretexts.org this compound can react with a Wittig reagent at the α-keto position to yield a substituted alkene, leaving the ester group intact. The use of stabilized ylides generally favors the formation of the (E)-alkene. udel.edu

Aldol-Type Condensations: While the target molecule cannot self-condense via an Aldol (B89426) reaction due to the lack of α-protons adjacent to the keto group, it can act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with another enolizable ketone or aldehyde. magritek.com This reaction is typically base-catalyzed and results in the formation of a β-hydroxy ketone, which may dehydrate to form an α,β-unsaturated ketone.

Table 4: Carbon-Carbon Bond Forming Reactions

| Reagent | Reactive Site | Product Type |

|---|---|---|

| Methylmagnesium bromide (1 eq.) | α-Keto group | Tertiary alcohol |

| (Carbethoxymethylene)triphenylphosphorane | α-Keto group | α,β-Unsaturated ester |

Wittig and Wittig-like Olefination Reactions

The carbonyl group of the α-ketoester in this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgdiva-portal.org In the case of this compound, the ketonic carbonyl would serve as the electrophile. The reactivity of the ylide is a crucial factor in determining the stereochemical outcome of the reaction. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes.

A related and often synthetically advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. A key benefit of the HWE reaction is that it typically provides excellent stereoselectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com Furthermore, the water-soluble phosphate byproduct is easily removed, simplifying product purification. alfa-chemistry.com The Still-Gennari modification of the HWE reaction can be employed to selectively produce (Z)-alkenes. nrochemistry.comyoutube.com

| Reaction | Reagent | Expected Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | α,β-Unsaturated Ester | Stereoselectivity depends on ylide stability. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR-) | Predominantly (E)-α,β-Unsaturated Ester | More reactive nucleophile than Wittig reagent; easier workup. |

| Still-Gennari Modification | Trifluoroethylphosphonates, KHMDS | Predominantly (Z)-α,β-Unsaturated Ester | Allows for selective formation of the (Z)-isomer. |

Aldol-type and Claisen Condensations

The carbonyl group and the ester functionality of this compound can participate in condensation reactions, although the lack of α-protons on the benzoylformate moiety itself means it will act as the electrophilic partner in such reactions.

In a crossed Claisen condensation, an enolizable ester reacts with a non-enolizable ester in the presence of a strong base. wikipedia.orgbyjus.com this compound can serve as the non-enolizable component, reacting with the enolate of another ester to form a β-keto ester. openstax.org The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which requires a stoichiometric amount of base. wikipedia.orgopenstax.org

Similarly, in a crossed aldol-type condensation, an enolate from a ketone or aldehyde can add to the ketonic carbonyl of this compound. The initial product would be a β-hydroxy-α-ketoester, which could potentially undergo subsequent dehydration to yield an α,β-unsaturated ketoester.

| Reaction Type | Reactant | Product Type |

| Crossed Claisen Condensation | Enolizable Ester (e.g., Ethyl Acetate) | β-Keto Dicarbonyl Compound |

| Crossed Aldol Condensation | Ketone or Aldehyde Enolate | β-Hydroxy-α-ketoester |

Cross-Coupling Reactions at the Aromatic Ring (after suitable functionalization)

The aromatic ring of this compound can be functionalized to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This typically requires the introduction of a halide or triflate group onto the aromatic ring.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. nih.govnih.gov After halogenation of the aromatic ring of this compound, the resulting aryl halide could be coupled with a variety of boronic acids or esters.

The Heck reaction provides a means of forming substituted alkenes by coupling an organohalide with an alkene. organic-chemistry.orgyoutube.com An aryl halide derivative of this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring.

| Reaction | Required Functionalization | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Halogenation (e.g., -Br, -I) | Boronic Acid (RB(OH)2) | Aryl-substituted derivative |

| Heck Reaction | Halogenation (e.g., -Br, -I) | Alkene (R-CH=CH2) | Vinyl-substituted derivative |

Transformations of the Aromatic Ring

The substituents on the aromatic ring of this compound direct the regioselectivity of further electrophilic aromatic substitution and can themselves be chemically modified.

Further Substitutions (e.g., Halogenation, Nitration, Sulfonation)

The electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group are ortho, para-directing activators for electrophilic aromatic substitution. Given the substitution pattern of this compound, the positions ortho and para to the methoxy group are of interest. The position para to the methoxy group is occupied by the ester functionality, and the positions ortho to it are substituted with a methyl group and a hydrogen. The positions ortho to the methyl group are substituted with the methoxy group and a hydrogen. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group and ortho/para to the methyl group that are not already substituted.

Halogenation:

Bromination: The bromination of anisole and its derivatives is a well-studied reaction. acs.orgacs.org For 4-methoxytoluene, electrochemical bromination has been shown to initially yield 3-bromo-4-methoxytoluene. tandfonline.comtandfonline.com This suggests that bromination of this compound would likely occur at the position ortho to the methoxy group.

Chlorination: The chlorination of substituted toluenes has also been investigated. rsc.orgarchive.org Similar to bromination, chlorination is expected to be directed by the activating methoxy group.

Nitration: The nitration of substituted anisoles and toluenes is a common transformation. The powerful activating and directing effect of the methoxy group will likely control the position of nitration.

Sulfonation: Sulfonation of the aromatic ring can be achieved using sulfur trioxide or concentrated sulfuric acid. The position of sulfonation will be influenced by the existing substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br2, Lewis Acid (e.g., FeBr3) | Bromination at the position ortho to the methoxy group. |

| Chlorination | Cl2, Lewis Acid (e.g., AlCl3) | Chlorination at the position ortho to the methoxy group. |

| Nitration | HNO3, H2SO4 | Nitration at the position ortho to the methoxy group. |

| Sulfonation | SO3, H2SO4 | Sulfonation at the position ortho to the methoxy group. |

Modification of Methoxy and Methyl Groups

The methoxy and methyl groups on the aromatic ring of this compound can be chemically altered to introduce new functionalities.

Modification of the Methoxy Group: The most common transformation of an aryl methoxy group is its cleavage to the corresponding phenol. This demethylation can be achieved using strong acids such as HBr or HI, or with Lewis acids like BBr3. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The resulting phenol can then serve as a handle for further functionalization, such as etherification or esterification.

Modification of the Methyl Group: The benzylic methyl group is susceptible to oxidation. libretexts.org Depending on the reaction conditions and the oxidizing agent used, the methyl group can be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH2OH). organic-chemistry.orgresearchgate.net For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. libretexts.orggoogle.com

| Functional Group | Transformation | Reagents | Product Functionality |

| Methoxy Group | Demethylation (Ether Cleavage) | HBr, HI, or BBr3 | Phenol (-OH) |

| Methyl Group | Oxidation | KMnO4, H2O, heat | Carboxylic Acid (-COOH) |

| Methyl Group | Benzylic Bromination | N-Bromosuccinimide, Initiator | Bromomethyl (-CH2Br) |

Applications of Ethyl 4 Methoxy 2 Methylbenzoylformate in Organic Synthesis

Utility as a Building Block for Complex Polyfunctional Molecules

The molecular architecture of Ethyl 4-methoxy-2-methylbenzoylformate, which incorporates an aromatic ring, a ketone, and an ester functional group, marks it as a versatile building block for constructing more complex molecules. The presence of these vicinal keto-ester functionalities provides multiple reactive sites for a variety of chemical transformations. beilstein-journals.orgnih.gov

Precursor for Heterocyclic Compound Synthesis

Intermediate in Natural Product Synthesis

The synthesis of natural products often requires intricate molecular scaffolds that can be constructed from polyfunctional starting materials. rsc.orgresearchgate.net Vicinal ketoesters are considered valuable intermediates in the total synthesis of natural products because their electrophilic keto group serves as a reactive site for key bond-forming reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.orgnih.govnih.gov This reactivity allows for the controlled construction of complex stereocenters. Despite the potential of the benzoylformate structure as a key intermediate, specific instances of this compound being utilized in a published total synthesis of a natural product have not been identified in the surveyed literature.

Role as a Photoinitiator in Photopolymerization Processes

A significant and well-documented application of benzoylformate derivatives is their role as Type I photoinitiators in photopolymerization. acs.orgacs.orglookchem.com These molecules can absorb light and cleave into reactive radicals, which in turn initiate the polymerization of monomers.

Design and Performance in Free Radical Polymerization

Derivatives of benzoylformate are designed as Norrish Type I photoinitiators, which are capable of generating free radicals upon exposure to light. acs.orglookchem.com These radicals are highly effective in initiating the free radical polymerization of various monomers, particularly acrylates. The performance of these photoinitiators is notable for their efficiency in converting liquid monomers into solid polymers. Research on closely related methyl benzoylformate derivatives demonstrates their ability to efficiently initiate the polymerization of monomers like tri(propylene glycol) diacrylate (TPGDA) when irradiated with LED light sources. acs.org The rate of polymerization and the final conversion of the monomer are key performance indicators, and benzoylformate systems have shown high efficiency in these areas. researchgate.netrsc.orgresearchgate.netnih.gov

Mechanistic Aspects of Photoinitiation (e.g., Norrish Type I)

The photoinitiation mechanism for this compound follows the Norrish Type I reaction pathway. numberanalytics.comwikipedia.orgyoutube.com This photochemical process involves several key steps:

Light Absorption: The benzoylformate molecule absorbs a photon of light, typically in the UV or near-visible spectrum, which excites it to a singlet state.

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to form a more stable and longer-lived triplet state.

α-Cleavage: From this excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the aromatic ring (α-scission). wikipedia.orgnih.gov This cleavage results in the formation of two distinct radical species: a benzoyl radical and an ethoxycarbonyl radical.

These resulting free radicals are highly reactive and readily attack monomer units, initiating the chain-growth polymerization process. wikipedia.org

Optimization for Deep-Layer Photocuring and LED Applications

A significant advantage of benzoylformate-based photoinitiators is their suitability for modern curing technologies, including those using light-emitting diodes (LEDs) and applications requiring deep-layer curing. acs.orgresearchgate.net Traditional photoinitiators often have strong absorption in the UV range, which can prevent light from penetrating deep into a resin, a phenomenon known as the "inner filter effect."

Benzoylformate derivatives, however, possess weak absorption at the emission wavelengths of common LEDs (e.g., 405 nm). acs.orglookchem.com This lower absorption allows light to penetrate much deeper into the monomer/polymer mixture, enabling the curing of thick layers. Research on methyl benzoylformate derivatives has demonstrated remarkable performance in this area, achieving significant curing depths in a short amount of time. acs.orgresearchgate.net This makes them highly effective for applications such as 3D printing and the creation of thick, colorless cured materials. dntb.gov.ua

Research Findings on Benzoylformate Photoinitiator Performance

The following table summarizes the performance of a representative benzoylformate derivative photoinitiator system in deep-layer photocuring, based on published research.

| Parameter | Value | Conditions | Source |

| Photoinitiator System | Dimethyl 1,4-dibenzoylformate in TPGDA | - | acs.org |

| Light Source | 405 nm LED | - | acs.org |

| Curing Depth | 6.5 cm | 30 seconds of irradiation | acs.org |

| Curing Depth | 6.7 cm | 40 seconds of irradiation | researchgate.net |

| Final Monomer Conversion | ~80% | Under 405 nm LED irradiation | researchgate.net |

Applications in Asymmetric Synthesis and Chiral Induction

The core utility of prochiral molecules like this compound in asymmetric synthesis lies in their conversion to chiral products through reactions that favor the formation of one enantiomer over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, leading to an energy difference between the pathways to the two enantiomers.

Although direct evidence of this compound being converted into a chiral auxiliary or catalyst is scarce, the general principle involves chemically modifying the molecule to incorporate a chiral moiety. A common strategy involves the enantioselective reduction of the ketone to a chiral alcohol. This chiral alcohol can then be used to direct subsequent reactions on a substrate to which it is temporarily attached.

For instance, the chiral alcohol derived from the asymmetric reduction of a benzoylformate ester could be used to prepare chiral ligands for metal-catalyzed reactions. The combination of the stereogenic center and the electronic properties of the substituted phenyl ring could impart high levels of enantioselectivity in catalytic processes.

Table 1: Potential Chiral Ligand Scaffolds from Benzoylformate Derivatives

| Ligand Type | Potential Synthetic Route from Benzoylformate | Key Chiral Feature |

| Chiral Phosphine (B1218219) Ligands | Reduction to chiral alcohol, followed by conversion of the hydroxyl group to a phosphine group. | P-chiral center or chirality on the backbone. |

| Chiral Oxazoline (B21484) Ligands | Conversion of the ester to an amide, followed by cyclization with a chiral amino alcohol. | Stereocenters in the oxazoline ring. |

| Chiral Diamine Ligands | Reductive amination of the ketone with a chiral amine. | Stereocenters on the diamine backbone. |

This table represents hypothetical transformations based on established synthetic methodologies for creating chiral ligands from related carbonyl compounds.

The most direct application of this compound in asymmetric synthesis is its use as a substrate in enantioselective transformations to produce valuable chiral building blocks, known as chiral synthons. The asymmetric reduction of the ketone is a prominent example.

The resulting chiral α-hydroxy ester is a versatile synthon. For example, enantiomerically pure mandelic acid derivatives, which are structurally related to the reduction product of benzoylformates, are crucial intermediates in the synthesis of various pharmaceuticals.

Table 2: Examples of Enantioselective Reductions of Benzoylformate Esters

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Rhodium-Diphosphine Complex | Ethyl Benzoylformate | Ethyl (R)-Mandelate | >95% |

| Baker's Yeast (Saccharomyces cerevisiae) | Methyl Benzoylformate | Methyl (R)-Mandelate | >99% |

| Chiral Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Ethyl Benzoylformate | Ethyl (S)-Mandelate | >98% |

Data in this table is representative of enantioselective reductions of unsubstituted benzoylformate esters and serves to illustrate the potential of such transformations.

The substituents on the aromatic ring of this compound (the 4-methoxy and 2-methyl groups) would be expected to influence the efficiency and stereoselectivity of such reductions. The electronic nature of the methoxy (B1213986) group and the steric bulk of the methyl group could affect the binding of the substrate to the chiral catalyst and thereby alter the enantiomeric excess of the product.

Function as a Reagent or Ligand in Catalytic Systems

While not a catalyst itself, this compound or its derivatives could function as a ligand in a catalytic system. After undergoing a chiral transformation, as described above, the resulting molecule can be designed to coordinate with a metal center.

For example, a chiral amino alcohol derived from the benzoylformate could act as a bidentate ligand for transition metals like rhodium, iridium, or palladium. The resulting chiral metal complex could then be used to catalyze a wide range of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The specific substitution pattern on the aromatic ring could play a crucial role in fine-tuning the electronic and steric properties of the ligand, which in turn would impact the activity and selectivity of the catalyst.

Advanced Analytical Methodologies for Ethyl 4 Methoxy 2 Methylbenzoylformate and Its Derivatives

Chromatographic Separations and Quantification

Chromatography is a cornerstone for the analysis of Ethyl 4-methoxy-2-methylbenzoylformate, enabling the separation, identification, and quantification of the primary compound, its impurities, and various derivatives.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and determining the concentration of this compound. Due to the compound's aromatic structure and keto-ester functional groups, it possesses a strong chromophore, making it highly suitable for UV detection.

Reversed-phase HPLC is the most common modality for this type of analysis. A C18 stationary phase is typically employed, providing effective separation based on hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. This gradient elution allows for the separation of the main compound from both more polar and less polar impurities within a single analytical run. nih.govhbku.edu.qanih.gov Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. thermofisher.comuah.edu These impurities can originate from starting materials, side reactions, or degradation products. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides a powerful analytical tool. nih.gov

For analysis, the sample is vaporized and separated on a capillary column (e.g., Rtx-5). The mass spectrometer then fragments the eluting compounds, producing a characteristic mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to spectral libraries. nih.gov This technique is particularly useful for detecting residual solvents or starting materials from the synthesis process. Derivatization may be employed to analyze non-volatile derivatives or to enhance the chromatographic properties of certain analytes. nih.gov

Table 2: Typical GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

| Column | Rtx-5 Amine (30 m x 0.32 mm x 1.50 µm) or equivalent |

| Carrier Gas | Helium, 2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 320 °C at 20 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

| Diluent | Methanol or Hexane |

While this compound itself is achiral, its derivatives, particularly those resulting from the reduction of the ketone group to a secondary alcohol, are often chiral. Determining the enantiomeric excess (ee) of these chiral derivatives is critical in asymmetric synthesis. wikipedia.org Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the definitive method for this purpose. phenomenex.comgcms.cz

CSPs, such as those based on polysaccharides (e.g., cellulose or amylose) or cyclodextrins, create a chiral environment where enantiomers can interact differently, leading to their separation. chromatographyonline.comwikipedia.org The choice of the CSP and the mobile phase is crucial for achieving resolution. chromatographyonline.com By separating the enantiomers, their relative peak areas can be used to calculate the enantiomeric excess, a key metric of success for an asymmetric reaction. nih.gov

Electrochemical Methods for Redox Characterization